2,6-Dichloro-5-methoxypyrimidine-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dichloro-5-methoxypyrimidine-4-carbonitrile is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of two chlorine atoms at positions 2 and 6, a methoxy group at position 5, and a carbonitrile group at position 4. It is widely used in various fields due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-5-methoxypyrimidine-4-carbonitrile typically involves the chlorination of 4,6-dihydroxy-5-methoxypyrimidine using phosphorus oxychloride in the presence of a base such as N,N-dimethylaniline . This reaction results in the substitution of hydroxyl groups with chlorine atoms. The intermediate product is then treated with a cyanating agent like potassium cyanide to introduce the carbonitrile group at position 4 .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction parameters and scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-5-methoxypyrimidine-4-carbonitrile undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at positions 2 and 6 can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The carbonitrile group can be hydrolyzed to form carboxylic acids or amides.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide, potassium thiolate, and primary amines are commonly used under basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Nucleophilic Substitution: Substituted pyrimidines with various functional groups.
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Scientific Research Applications
2,6-Dichloro-5-methoxypyrimidine-4-carbonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,6-Dichloro-5-methoxypyrimidine-4-carbonitrile depends on its specific application. In biological systems, it may act by inhibiting key enzymes or interacting with specific receptors. The presence of chlorine and methoxy groups enhances its binding affinity and selectivity towards target molecules . The carbonitrile group can also participate in hydrogen bonding and other interactions, contributing to its overall activity .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2,6-Dichloro-5-methoxypyrimidine-4-carbonitrile is unique due to the presence of both chlorine and carbonitrile groups, which impart distinct reactivity and biological activity.
Properties
Molecular Formula |
C6H3Cl2N3O |
---|---|
Molecular Weight |
204.01 g/mol |
IUPAC Name |
2,6-dichloro-5-methoxypyrimidine-4-carbonitrile |
InChI |
InChI=1S/C6H3Cl2N3O/c1-12-4-3(2-9)10-6(8)11-5(4)7/h1H3 |
InChI Key |
ZHLVQADITFIJOE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(N=C(N=C1Cl)Cl)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.